EZM 2302

描述

EZM 2302,也称为 GSK3359088,是一种选择性口服可用的共激活因子相关精氨酸甲基转移酶 1 (CARM1) 抑制剂。它的 IC50 值为 6 nM,使其成为一种有效的抑制剂。 该化合物主要用于研究目的,尤其是在表观遗传学和癌症研究中 .

科学研究应用

EZM 2302 具有广泛的科学研究应用,包括:

化学: 用作研究 CARM1 抑制及其对组蛋白甲基化影响的工具化合物。

生物学: 研究其通过表观遗传修饰调节基因表达和细胞过程的作用。

医学: 探索其在癌症治疗中的潜在治疗应用,特别是在多发性骨髓瘤和其他血液肿瘤中。

生化分析

Biochemical Properties

EZM 2302 binds to coactivator-associated arginine methyltransferase 1 (CARM1) and is a selective inhibitor of CARM1 activity . It has broad selectivity against other histone methyltransferases . Treatment of multiple myeloma (MM) cell lines with this compound leads to inhibition of PABP1 and SMB methylation .

Cellular Effects

In cellular studies, this compound has been shown to inhibit the enzymatic activity of CARM1 and CARM2, leading to significantly reduced H3R17me2a and H3R26me2a levels . This inhibition of methylation can lead to cell stasis, with IC50 values in the nanomolar range .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to CARM1 and selectively inhibiting its activity . This results in decreased methylation of certain proteins, which can influence various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, treatment of MM cell lines with this compound leads to inhibition of PABP1 and SMB methylation . The compound is stable in human hepatocytes .

Dosage Effects in Animal Models

In animal models, this compound shows dose-dependent exposure and tumor growth inhibition . Tumors in all this compound dose groups measured on day 21 show significant decreases in tumor growth compared to vehicle .

Metabolic Pathways

Given its role as a CARM1 inhibitor, it likely interacts with enzymes and cofactors involved in methylation processes .

Transport and Distribution

This compound is moderately bound to human, mouse, and rat plasma proteins . In mouse and rat, the plasma clearance (CL) is 43 and 91 mL/min/kg, respectively .

Subcellular Localization

Given its role as a CARM1 inhibitor, it is likely to be found in the nucleus where CARM1 exerts its methylation activity .

准备方法

合成路线和反应条件

EZM 2302 的合成涉及多步化学反应。具体的合成路线和反应条件是专有的,详细的信息并未公开。

工业生产方法

This compound 的工业生产方法没有得到广泛的记录。该化合物通常在专门的实验室中,在受控条件下生产,以确保高纯度和一致性。 生产涉及使用先进的有机合成技术和严格的质量控制措施 .

化学反应分析

反应类型

EZM 2302 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变化合物中的官能团。

常见试剂和条件

涉及 this compound 的反应中使用的常见试剂包括氧化剂、还原剂和各种催化剂。 这些反应的条件因所需结果而异,但通常涉及受控温度和 pH 值 .

形成的主要产物

This compound 反应形成的主要产物取决于反应类型和使用的试剂。

作用机制

EZM 2302 通过选择性抑制 CARM1 的酶活性来发挥作用。这种抑制导致组蛋白蛋白质上特定精氨酸残基的甲基化减少,从而影响基因表达和细胞过程。 This compound 的分子靶标包括 PABP1 和 SMB,它们参与基因表达的调节 .

相似化合物的比较

类似化合物

MS023 二盐酸盐: I 型蛋白精氨酸甲基转移酶的选择性抑制剂,具有抗肿瘤活性。

GSK3368715: I 型蛋白精氨酸甲基转移酶的有效抑制剂,包括 PRMT1、PRMT3、PRMT4、PRMT6 和 PRMT8。

AZ505 二三氟乙酸盐: 另一种组蛋白甲基转移酶 SMYD2 的有效和选择性抑制剂.

EZM 2302 的独特性

This compound 的独特性在于其作为 CARM1 抑制剂的高选择性和效力。 它能够选择性地抑制 CARM1,而不会显着影响其他组蛋白甲基转移酶,使其成为研究 CARM1 在表观遗传调节和癌症中特定作用的宝贵工具 .

属性

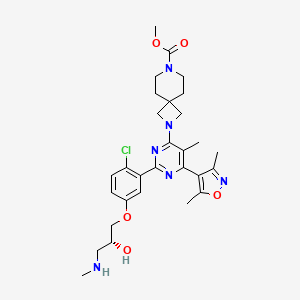

IUPAC Name |

methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37ClN6O5/c1-17-25(24-18(2)34-41-19(24)3)32-26(22-12-21(6-7-23(22)30)40-14-20(37)13-31-4)33-27(17)36-15-29(16-36)8-10-35(11-9-29)28(38)39-5/h6-7,12,20,31,37H,8-11,13-16H2,1-5H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCOTUVKROVONT-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N2CC3(C2)CCN(CC3)C(=O)OC)C4=C(C=CC(=C4)OCC(CNC)O)Cl)C5=C(ON=C5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=C1N2CC3(C2)CCN(CC3)C(=O)OC)C4=C(C=CC(=C4)OC[C@@H](CNC)O)Cl)C5=C(ON=C5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

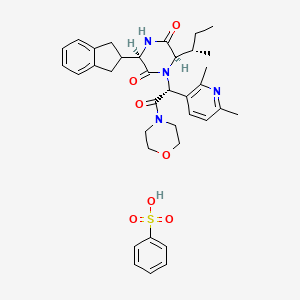

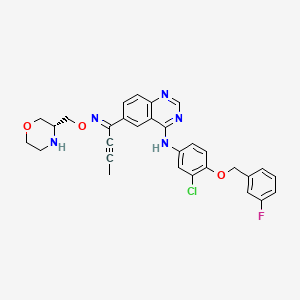

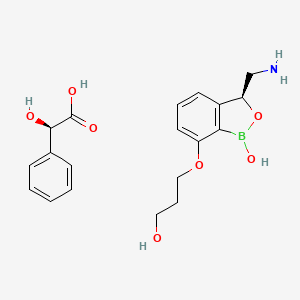

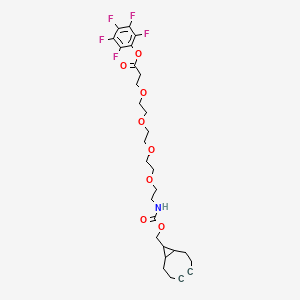

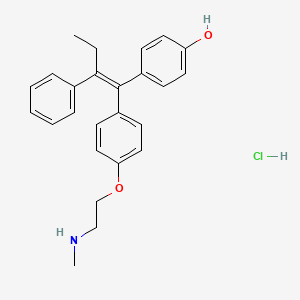

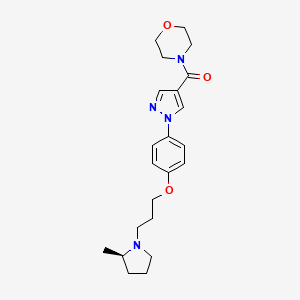

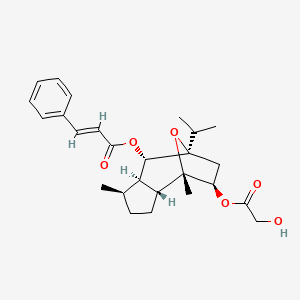

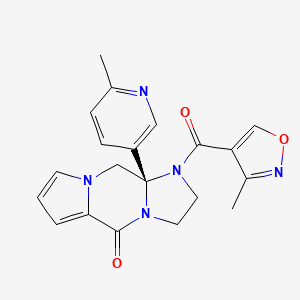

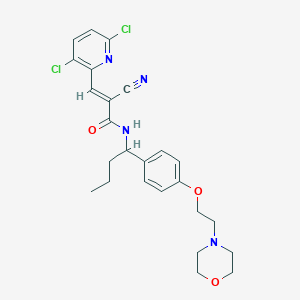

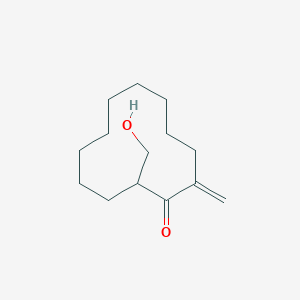

Feasible Synthetic Routes

Q1: What is the mechanism of action of methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate (EZM2302)?

A: EZM2302 is a selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1). [, , , ] It binds to CARM1, preventing the enzyme from methylating its target proteins. This inhibition disrupts critical cellular processes, including gene expression and cell cycle progression, ultimately impacting cancer cell survival and proliferation. []

Q2: What are the downstream effects of CARM1 inhibition by EZM2302 in acute myeloid leukemia (AML)?

A: In AML cells, EZM2302 effectively reduces the methylation of BAF155, a CARM1 substrate. [] This leads to significant changes in the expression of AML1-ETO fusion protein target genes, suggesting a potential therapeutic strategy for AML with this specific genetic alteration. [] Furthermore, EZM2302 promotes myeloid differentiation and reduces colony formation, indicating its ability to interfere with AML cell proliferation and survival. []

Q3: How does EZM2302 impact skeletal muscle?

A: Studies in mice show that EZM2302 effectively inhibits CARM1 activity in skeletal muscle, leading to reduced methylation of CARM1 substrates like BAF155 and PABP1. [, ] Interestingly, while long-term EZM2302 treatment (11 days) showed a sex-specific reduction in exercise capacity and muscular endurance in male mice, short-term treatment (11-13 days) did not impact muscle mass or exacerbate denervation-induced muscle atrophy. [, ] This suggests a complex interplay between CARM1 activity, sex, and muscle function that warrants further investigation.

Q4: Has EZM2302 demonstrated efficacy in any in vivo models?

A: Yes, in a mouse model of AML (AE9a-GFP primary transplantation), EZM2302 (100 mg/kg BID) significantly improved survival and reduced the number of leukemic cells in the peripheral blood. [] Additionally, treatment led to decreased colony formation and induced macrophage differentiation of leukemic cells in vitro, highlighting the compound's potential as an anti-leukemic agent. []

Q5: Is there evidence of resistance developing to EZM2302 treatment?

A: Research suggests that resistance to EZM2302 may emerge through the activation of the PI3K/AKT/mTOR signaling pathway. [] This finding highlights the need for further investigation into combination therapies targeting both CARM1 and this specific signaling pathway to overcome potential resistance mechanisms and enhance therapeutic efficacy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B607322.png)

![7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B607334.png)